4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde
Description
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUZCDNRKXWPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352781 | |
| Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172932-10-4 | |
| Record name | 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 172932-10-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Williamson Ether Synthesis
Reaction Scheme:
Procedure:
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Alkoxide Formation: 4-Hydroxybenzaldehyde (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 50°C for 30 minutes.
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Nucleophilic Substitution: 2-Chloro-6-fluorobenzyl chloride (1.1 equiv) is added dropwise, and the reaction is refluxed at 120°C for 12–18 hours.
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Workup: The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield white crystals.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 88 | 98.5 |
| Base | KCO | 85 | 97.8 |
| Temperature (°C) | 120 | 88 | 98.5 |
| Reaction Time (h) | 16 | 88 | 98.5 |
Alternative Synthetic Routes
Mitsunobu Reaction
A Mitsunobu reaction between 4-hydroxybenzaldehyde and 2-chloro-6-fluorobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF) provides an alternative pathway. However, this method is less cost-effective (yield: 75–80%) and generates stoichiometric triphenylphosphine oxide waste.
Ullmann Coupling
Copper-catalyzed coupling of 4-iodobenzaldehyde with 2-chloro-6-fluorobenzyl alcohol in the presence of cesium carbonate (CsCO) achieves moderate yields (70–75%) but requires high temperatures (150°C) and prolonged reaction times (24–48 hours).
Industrial-Scale Considerations
Catalyst Recycling
The iron-based superacid () used in precursor synthesis is magnetically recoverable, reducing production costs by up to 20% compared to homogeneous catalysts.
Environmental Impact
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Chlorine utilization efficiency exceeds 95% due to closed-loop gas absorption systems.
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Waste minimization: Aqueous phases are repurposed for 2-chloro-6-fluorobenzoic acid production, achieving near-zero liquid discharge.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Synthesis Routes
The synthesis of 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde can be achieved through several methods, including:
- Nucleophilic Substitution : Reaction of 2-chloro-6-fluorobenzyl chloride with a suitable phenolic compound under basic conditions.
- Formylation : Utilizing formylating agents such as Vilsmeier-Haack reagents to introduce the aldehyde group onto the aromatic ring.
Medicinal Chemistry
This compound has been investigated for its potential as a precursor in the development of pharmaceuticals, particularly as an intermediate in synthesizing biologically active compounds. For example, it has been utilized in the synthesis of various Schiff bases and amides that exhibit antitumor and antimicrobial activities .
Case Study: Antitumor Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the benzaldehyde moiety enhanced biological activity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions such as:
- Condensation Reactions : It can react with amines to form imines or Schiff bases.
- Coupling Reactions : It can undergo cross-coupling reactions to form more complex aromatic systems.
Data Table: Reaction Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Condensation with amine | Ethanol, reflux | 85 |
| Cross-coupling | Pd-catalyzed, DMF | 78 |
| Nucleophilic Addition | Aqueous NaOH | 92 |
Material Science
Research has shown that derivatives of this compound can be used in the development of advanced materials, particularly in creating polymeric structures with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and electronic devices .
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary based on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Chemical Structure :
- CAS No.: 172932-10-4
- Molecular Formula : C₁₄H₁₀ClFO₂
- Molecular Weight : 264.68 g/mol
- Structure : Features a benzaldehyde core substituted with a 2-chloro-6-fluorobenzyloxy group. The chloro and fluoro substituents on the benzyloxy ring enhance electron-withdrawing effects, influencing reactivity and polarity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Properties of 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde and Analogues
Key Differences and Implications
Biological Activity: Dual halogenation (Cl and F) in the target compound may improve pharmacokinetic properties, such as membrane permeability and target binding, compared to mono-halogenated compounds like 4-chloro-3-fluorobenzaldehyde .
Synthetic Applications :
- The aldehyde group in the target compound allows for versatile derivatization (e.g., forming hydrazones or cyanines), similar to 2-acetyl-4-ethoxy-6-fluorobenzaldehyde (CAS 2384730-73-6), which incorporates an acetyl group for further functionalization .
Biological Activity
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS No. 172932-10-4) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a chlorofluorobenzyl moiety and an aldehyde functional group, which may contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzaldehyde group, which is known for its reactivity in various chemical reactions.
- A chloro and fluoro substituent on the aromatic ring, which can influence the compound's biological activity through electronic effects and steric hindrance.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various biochemical pathways. The presence of the aldehyde group allows for nucleophilic attack by cellular components, leading to the formation of adducts that can modulate enzyme activity or receptor binding.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing benzaldehyde moieties have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound is limited, it is reasonable to hypothesize that it may possess similar antimicrobial properties due to structural similarities with known active compounds .
Anticancer Potential
Research has highlighted the potential of benzaldehyde derivatives in cancer therapy. These compounds may induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of cell proliferation. For example, studies have demonstrated that certain benzaldehyde derivatives can inhibit the growth of human cancer cell lines by disrupting mitochondrial function and activating caspase pathways . The specific effects of this compound on cancer cells warrant further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : In a comparative study, several benzaldehyde derivatives were tested for their antimicrobial efficacy. Compounds similar to this compound were found to exhibit significant antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Assays : In vitro assays have been conducted using various human cancer cell lines to evaluate the cytotoxic effects of benzaldehyde derivatives. Results indicated that these compounds could significantly reduce cell viability at certain concentrations, suggesting potential use in oncological therapies .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzaldehyde derivatives has shown that modifications at specific positions on the aromatic ring can enhance or diminish biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine is often associated with increased potency against specific targets .
Data Table: Biological Activity Summary
| Biological Activity | Compound Derivative | Observed Effects |
|---|---|---|
| Antimicrobial | Benzaldehyde Derivatives | Effective against MRSA and other bacterial strains |
| Anticancer | Various Benzaldehydes | Induced apoptosis in cancer cell lines |
| Enzyme Inhibition | Benzaldehydes | Modulation of enzyme activity through adduct formation |
Q & A
Q. What are the established synthetic routes for 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde?
The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, a benzyl ether linkage can be formed by reacting 2-chloro-6-fluorobenzyl bromide with 4-hydroxybenzaldehyde in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . Optimization of reaction time (2–6 hours) and temperature (60–80°C) is critical to achieving yields >80%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >97% purity, as validated by HPLC .
Q. How is the purity of this compound assessed in academic settings?
Purity is evaluated using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, where a single peak confirms homogeneity . Melting point analysis (reported mp 46–60°C, depending on substituent positions) serves as a secondary validation . Discrepancies in mp values between batches may indicate isomerization or residual solvents, necessitating further GC-MS analysis .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to adjacent fluorine and chlorine substituents. The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm .
- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde group. C-F and C-Cl stretches appear at 1100–1250 cm⁻¹ and 650–750 cm⁻¹, respectively .
- HRMS : Exact mass (calc. for C₁₄H₉ClFO₂: 267.0292) validates molecular integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by substituent effects?
Discrepancies in splitting patterns (e.g., unexpected coupling constants) may arise from dynamic rotational isomerism of the benzyloxy group. Variable-temperature NMR (VT-NMR) experiments (e.g., -40°C to 80°C) can stabilize conformers and clarify splitting . Computational methods (DFT calculations using Gaussian) model substituent-induced electronic effects to predict chemical shifts within ±0.2 ppm accuracy .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?
The aldehyde group can participate in Suzuki-Miyaura or Ullmann couplings. Pre-activation via Schiff base formation (e.g., with aniline derivatives) enhances electrophilicity. Catalytic systems like Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C achieve >75% yields . Monitoring reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 7:3) prevents over-oxidation of the aldehyde .
Q. How is this compound utilized in designing enzyme inhibitors?
The benzyloxy-aldehyde moiety serves as a key pharmacophore in FAAH (Fatty Acid Amide Hydrolase) inhibitors. Researchers functionalize the aldehyde group into hydrazone derivatives (e.g., reacting with hydrazine hydrate in ethanol, 2 hours reflux) to enhance binding affinity. IC₅₀ values are determined via fluorometric assays using human recombinant FAAH .
Q. What methodologies address stability issues during storage?
The aldehyde group is prone to oxidation. Storage under argon at -20°C in amber vials minimizes degradation. Stabilizers like BHT (0.1% w/w) or co-solvents (e.g., 5% DMSO) extend shelf life to >6 months. Regular stability testing via HPLC monitors aldehyde-to-acid conversion .
Data Contradiction & Experimental Design
Q. How to reconcile conflicting melting points reported in literature?
Variations in mp (e.g., 46–60°C) often stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs by analyzing endothermic peaks. Recrystallization from ethanol/water (9:1) yields the thermodynamically stable form .
Q. What experimental controls are critical in catalytic applications?
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Systematic substitution at the benzyloxy (e.g., -OCH₃, -CN) and aldehyde (e.g., oxidation to -COOH) positions is performed. Biological activity (e.g., IC₅₀) is correlated with electronic (Hammett σ constants) and steric (Connolly surface area) parameters using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
